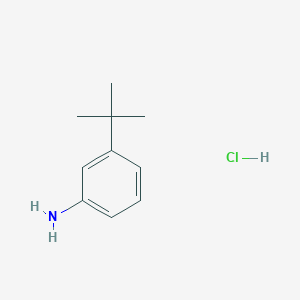

3-(tert-Butyl)aniline hydrochloride

Vue d'ensemble

Description

3-(tert-Butyl)aniline hydrochloride is an organic compound with the molecular formula C10H15N.HCl. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a tert-butyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(tert-Butyl)aniline hydrochloride can be synthesized through the reaction of 3-(tert-Butyl)aniline with hydrochloric acid. The process involves mixing 3-(tert-Butyl)aniline with concentrated hydrochloric acid and evaporating the mixture to dryness. The resulting product is then dried in an oven at 110–120°C to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(tert-Butyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

3-(tert-Butyl)aniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-(tert-Butyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various reactions and applications .

Comparaison Avec Des Composés Similaires

Aniline: The parent compound without the tert-butyl group.

N-Methyl aniline: Aniline derivative with a methyl group attached to the nitrogen atom.

N,N-Dimethyl aniline: Aniline derivative with two methyl groups attached to the nitrogen atom.

Uniqueness: 3-(tert-Butyl)aniline hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other aniline derivatives and suitable for specific applications in organic synthesis and research .

Activité Biologique

3-(tert-Butyl)aniline hydrochloride (CAS 83672-23-5) is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of substituted anilines, which are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C10H15N·HCl

- Molecular Weight : 185.69 g/mol

- Structure : The compound features a tert-butyl group attached to an aniline structure, which contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

This compound has been investigated for various biological activities. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research has indicated that derivatives of substituted anilines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 20 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It has been suggested that it may inhibit specific enzymes involved in tumor progression.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Study on Antimicrobial Effects

A study conducted by Sreenivasa et al. evaluated the antifungal activity of various azomethine derivatives, including those related to this compound. The results showed potent antifungal effects against strains such as Candida albicans and Cryptococcus neoformans, highlighting the potential of this compound in treating fungal infections .

Study on Antitumor Effects

In another study focusing on the antitumor properties, researchers found that treatment with this compound resulted in significant inhibition of tumor growth in xenograft models. The compound was shown to reduce tumor size by approximately 40% compared to control groups .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that the compound exhibits moderate toxicity at higher doses. The minimal lethal dose in animal models was reported as 75 mg/kg .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(tert-Butyl)aniline hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common route involves treating tert-butyl-substituted carbamate intermediates with HCl/dioxane solutions. For example, stirring a tert-butyl carbamate derivative (e.g., (3-substituted-phenyl)carbamic acid tert-butyl ester) with 4 N HCl/dioxane at room temperature overnight achieves deprotection, yielding the hydrochloride salt . Adjusting stoichiometry (e.g., 3.9 mL HCl per 0.574 mmol substrate) and using hexane/ether for precipitation can enhance yield (up to 82%). Post-reaction concentration under reduced pressure and careful solvent selection are critical for purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- LCMS : Monitor molecular ion peaks (e.g., m/z 236 [M+H]⁺) to confirm molecular weight .

- HPLC : Use reverse-phase columns (e.g., C18) with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile). Retention times (~0.83 minutes under SQD-AA05 conditions) help assess purity .

- NMR/IR : Analyze tert-butyl proton signals (δ ~1.3 ppm in H NMR) and amine/ammonium stretches (1630–1680 cm⁻¹ in IR) to verify structure .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store at 0–6°C for long-term stability, as tert-butyl derivatives may degrade at room temperature .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of aniline hydrochloride derivatives in nucleophilic reactions?

- Methodological Answer : The tert-butyl group induces steric hindrance, reducing reactivity at the aromatic ring’s para position. Electronically, it exerts a mild electron-donating effect via hyperconjugation, which can be quantified using Hammett substituent constants (σ~0.15). Researchers can compare reaction rates of tert-butyl-substituted vs. unsubstituted aniline hydrochlorides in electrophilic substitutions (e.g., nitration) to isolate steric/electronic contributions .

Q. What strategies can mitigate decomposition of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. LCMS data show decomposition above pH 9 due to free amine formation. Stabilize acidic solutions (pH 4–6) with antioxidants like BHT .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. Store below 6°C to prevent thermal hydrolysis .

Q. How can researchers employ this compound as a precursor in synthesizing complex heterocyclic compounds?

- Methodological Answer :

Propriétés

IUPAC Name |

3-tert-butylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACCRCHRMWNPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604054 | |

| Record name | 3-tert-Butylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83672-23-5 | |

| Record name | 3-tert-Butylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.